Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
Description
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a carbamate derivative featuring a benzyl ester group, a cyano-substituted methylene bridge, and a 3,4-dichlorophenyl moiety. This structure combines electron-withdrawing substituents (chlorine, cyano) with a carbamate functional group, which is often associated with biological activity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
benzyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-6-12(8-14(13)18)15(9-19)20-16(21)22-10-11-4-2-1-3-5-11/h1-8,15H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBXVFCIKHDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3,4-dichlorophenyl)glycinonitrile under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is primarily utilized as an insecticide and herbicide. Its effectiveness stems from its ability to inhibit the enzymatic activity of acetylcholinesterase (AChE), which is crucial for nerve function in insects. This mechanism leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target pest.
Insecticidal Properties
- Target Pests : The compound is effective against a range of agricultural pests including aphids, beetles, and caterpillars.
- Mode of Action : By inhibiting AChE, it disrupts normal nerve signal transmission, leading to hyperactivity followed by paralysis in insects.
Herbicidal Applications
- Weed Control : It has been evaluated for its ability to control various weed species in crops.
- Selective Use : Research indicates potential for selective application that minimizes harm to non-target species while effectively controlling invasive plant species.
Scientific Research Applications
Research involving this compound extends beyond agriculture into toxicology and environmental science.
Toxicological Studies
- Cholinesterase Inhibition : Studies have demonstrated its acute toxicity through AChE inhibition in non-target organisms, including mammals and birds. This raises concerns regarding its environmental persistence and bioaccumulation potential.
- Case Studies : Research has shown that exposure to carbamate pesticides can lead to neurotoxic effects in wildlife, prompting investigations into safer alternatives or integrated pest management strategies.
Environmental Impact Assessments
- Bioaccumulation Studies : Investigations into the compound's persistence in soil and water systems have been conducted to understand its long-term ecological effects.
- Regulatory Frameworks : Data from studies are often used to inform regulatory decisions regarding pesticide approvals and usage guidelines.
Efficacy in Crop Protection
A study conducted on the efficacy of this compound against aphid populations in soybean crops indicated significant reductions in pest numbers when applied at recommended dosages. The study highlighted both immediate effects on pest populations and residual activity that provided extended protection against reinfestation.
Toxicological Impact on Non-target Species
Research assessing the impact of this compound on avian species revealed that acute exposure resulted in significant behavioral changes and mortality rates among certain bird populations. This underscores the importance of evaluating non-target effects when considering the use of such compounds in agricultural settings.
Mechanism of Action
The mechanism of action of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Carbamate derivatives with halogenated aryl groups are common in pesticides. Key comparisons include:
Key Differences :
- The 3,4-dichlorophenyl group in the target compound may enhance lipid solubility and membrane penetration compared to methyl or methylthio substituents in XMC and methiocarb.
Pharmaceutical Analogs with Dichlorophenyl Moieties
The 3,4-dichlorophenyl group is critical in neuropharmacological agents, as seen in:
Research Findings :
Biological Activity
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H12Cl2N2O2
- Molecular Weight : 301.17 g/mol
The compound features a benzyl group, a cyano group, and a dichlorophenyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Binding : The dichlorophenyl group enhances binding affinity to certain receptors, modulating cellular responses.
- Nucleophilic Interactions : The cyano group can interact with nucleophilic sites in biological molecules, influencing their function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. For instance, similar compounds with cyano and dichloro substitutions have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : In vitro studies have indicated cytotoxic effects on cancer cell lines. The compound's structure suggests potential efficacy against various tumors, although specific data on this compound is limited.
- Anti-inflammatory Properties : Some derivatives of carbamates exhibit anti-inflammatory effects. While direct studies on this specific compound are sparse, related compounds have demonstrated the ability to modulate inflammatory pathways .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | Structure | Moderate antibacterial activity | 50 |
| Methyl N-(3,4-dichlorophenyl)carbamate | Structure | Low cytotoxicity | 100 |
| Ethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate | Structure | Antifungal activity | 75 |
The table above illustrates how structural variations influence biological activity. The presence of electron-withdrawing groups like cyano or halogens significantly affects the potency and spectrum of activity.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of similar carbamates against Helicobacter pylori, revealing that compounds with cyano groups exhibited lower MIC values compared to those without . This suggests that this compound could have comparable or enhanced antibacterial properties.
- Cytotoxicity in Cancer Research : Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have been reported to induce apoptosis in various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
